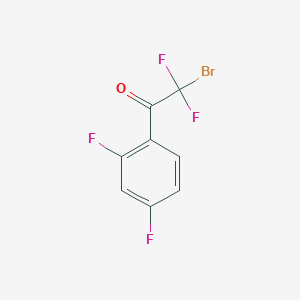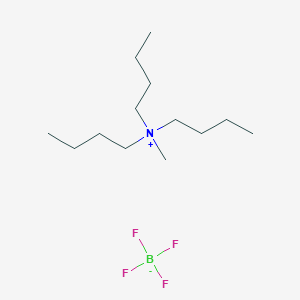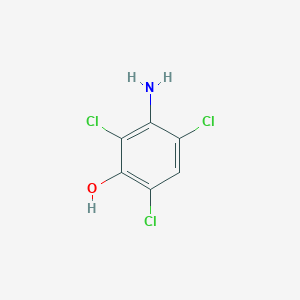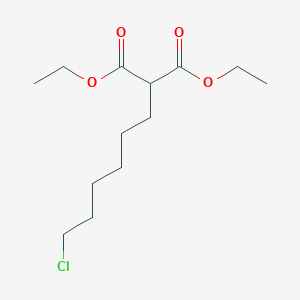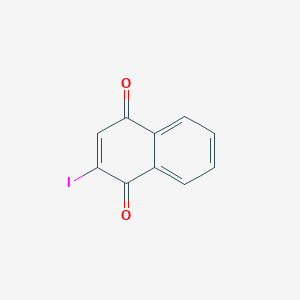
2-Iodonaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodonaphthalene-1,4-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthoquinone, where an iodine atom is substituted at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene-1,4-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in 33-70% yield . The reaction conditions involve the use of molecular iodine, which is favored due to its high catalytic activity, low cost, and tolerance to air and moisture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative addition reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, to form 2-amino-1,4-naphthoquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of 2-amino-1,4-naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodonaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2-iodonaphthalene-1,4-dione involves its interaction with biological molecules through oxidative stress pathways. The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. It also interacts with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of Mannich bases.
2-Amino-1,4-naphthoquinone: A derivative formed through substitution reactions, exhibiting similar bioactive properties.
Uniqueness: 2-Iodonaphthalene-1,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
35079-24-4 |
|---|---|
Molekularformel |
C10H5IO2 |
Molekulargewicht |
284.05 g/mol |
IUPAC-Name |
2-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
InChI-Schlüssel |
IEYTYHPAPAAGCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


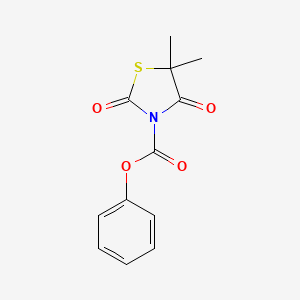
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
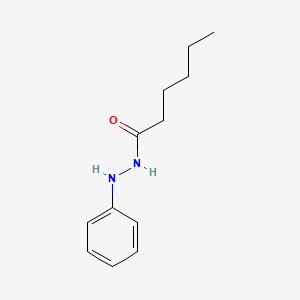
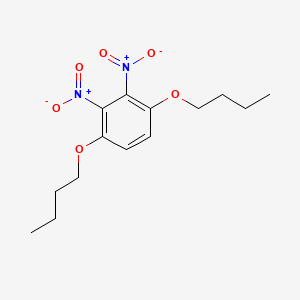

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
